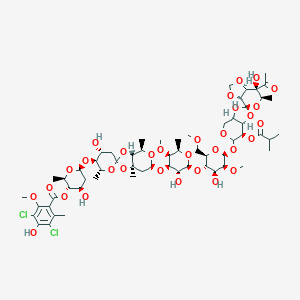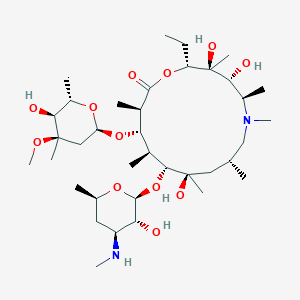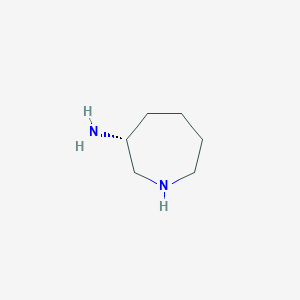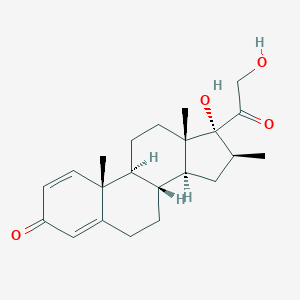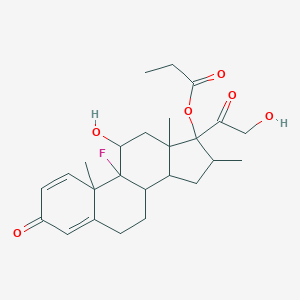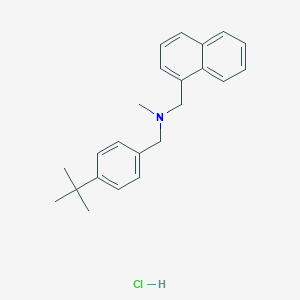
盐酸布替萘芬
概述
描述
丁烯萘芬盐酸盐是一种合成的苄胺类抗真菌剂。它主要用于局部制剂,用于治疗各种真菌感染,包括足癣、体癣和股癣。 该化合物以其对多种皮肤癣菌和酵母菌感染的有效性而闻名 .
科学研究应用
化学
在化学中,丁烯萘芬盐酸盐因其独特的结构特性和反应性而受到研究。 研究人员探索了其作为合成其他苄胺衍生物的前体的潜力 .
生物学
在生物学上,丁烯萘芬盐酸盐因其抗真菌活性而被研究。 研究集中在其对不同真菌菌株的功效及其在治疗耐药感染中的潜在用途 .
医学
在医学上,丁烯萘芬盐酸盐广泛用于局部制剂,用于治疗真菌感染。 其有效性和安全性使其成为皮肤病学应用的首选 .
工业
在工业领域,丁烯萘芬盐酸盐用于配制各种抗真菌霜剂和软膏。 其稳定性和易于配制使其在医药产品中得到广泛应用 .
作用机制
丁烯萘芬盐酸盐通过抑制角鲨烯环氧酶发挥其抗真菌作用,角鲨烯环氧酶是合成麦角甾醇的必需酶,麦角甾醇是真菌细胞膜的关键成分。通过破坏麦角甾醇的合成,丁烯萘芬盐酸盐会增加细胞膜的渗透性,导致细胞死亡。 此外,角鲨烯在真菌细胞内的积累进一步增强了其杀真菌活性 .
安全和危害
Butenafine hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact, it is advised to wash with plenty of water and seek medical attention .
未来方向
Butenafine hydrochloride is mainly prescribed as a treatment for dermatophytosis . It has been discovered to block the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) proteolytic activity . At doses less than 10 μM, butenafine inhibited SARS-CoV-2 activity by 50% . This suggests potential future directions for the use of butenafine hydrochloride in the treatment of viral infections .
生化分析
Biochemical Properties
Butenafine hydrochloride’s mechanism of action involves the synthesis inhibition of sterols . Specifically, it acts to inhibit the activity of the squalene epoxidase enzyme , which is essential in the formation of sterols necessary for fungal cell membranes .
Cellular Effects
Butenafine hydrochloride exerts its antifungal activity through the alteration of cellular membranes . This results in increased membrane permeability and growth inhibition . It is mainly active against dermatophytes and has superior fungicidal activity against this group of fungi .
Molecular Mechanism
The molecular mechanism of Butenafine hydrochloride involves inhibiting the synthesis of ergosterol by binding to and inhibiting squalene epoxidase . This enzyme is in the pathway used for the creation of the sterols needed in fungal cell membranes . Lacking ergosterol, the cell membranes increase in permeability, allowing their contents to leak out . Furthermore, inhibition of squalene epoxidase leads to a toxic buildup of squalene .
Temporal Effects in Laboratory Settings
It is known that Butenafine hydrochloride is well-tolerated as a topical antifungal .
Dosage Effects in Animal Models
The guinea pig has been the most often used animal model to evaluate the efficacy of antifungal compounds against dermatophytes .
Metabolic Pathways
Butenafine hydrochloride’s metabolic pathway involves the synthesis inhibition of sterols . It acts to inhibit the activity of the squalene epoxidase enzyme , which is essential in the formation of sterols necessary for fungal cell membranes .
Subcellular Localization
It is known that it works by inhibiting the synthesis of ergosterol, a major component of the fungal cell membrane .
准备方法
合成路线和反应条件
丁烯萘芬盐酸盐是通过多步过程合成的,该过程涉及 4-叔丁基苄基氯与 N-甲基-1-萘基甲胺反应。反应通常在回流条件下,在氢氧化钠或碳酸钾等碱的存在下进行。 然后将所得产物纯化并转化为其盐酸盐形式 .
工业生产方法
在工业环境中,丁烯萘芬盐酸盐的合成是使用类似的反应条件进行规模化的,但参数经过优化以确保高产率和纯度。 该过程涉及大型反应器和对反应条件的持续监控,以保持一致性和质量 .
化学反应分析
反应类型
丁烯萘芬盐酸盐由于存在反应性官能团,主要发生取代反应。 它也可以在特定条件下参与氧化和还原反应 .
常见试剂和条件
取代反应: 常见试剂包括卤代烷和碱,如氢氧化钠或碳酸钾。
氧化反应: 可以使用高锰酸钾或过氧化氢等试剂。
还原反应: 通常使用氢化铝锂或硼氢化钠等还原剂.
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,用卤代烷进行取代反应会产生丁烯萘芬的各种烷基化衍生物 .
相似化合物的比较
类似化合物
- 特比萘芬
- 萘替芬
- 克霉唑
- 咪康唑
比较
丁烯萘芬盐酸盐在结构上与特比萘芬和萘替芬有关,它们都是角鲨烯环氧酶抑制剂。但是,丁烯萘芬盐酸盐对某些真菌菌株表现出优异的活性,特别是白色念珠菌。 与属于唑类抗真菌药的克霉唑和咪康唑不同,丁烯萘芬盐酸盐是一种苄胺衍生物,具有不同的作用机制,并且可能具有更少的副作用 .
属性
IUPAC Name |
1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N.ClH/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20;/h5-15H,16-17H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBSAUIFGPSHCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048589 | |
| Record name | Butenafine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101827-46-7 | |
| Record name | Butenafine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101827-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butenafine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101827467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butenafine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-tert-Butylbenzyl)-N-methyl-1-naphtalenemethanamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTENAFINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8XA2029ZI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
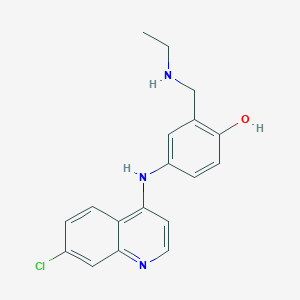

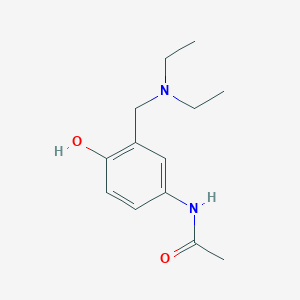
![4-[(7-Chloroquinolin-4-yl)amino]phenol](/img/structure/B193635.png)

